1-Ethoxy-3-methylbutan-2-amine

描述

Structural and Stereochemical Considerations of 1-Ethoxy-3-methylbutan-2-amine

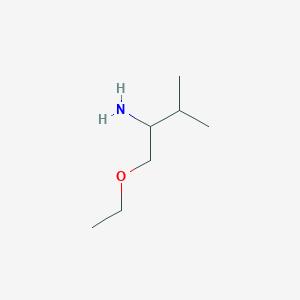

The systematic IUPAC name for this compound is this compound. This name delineates its molecular architecture: a four-carbon butane (B89635) chain forms the backbone. An amine group (-NH2) is attached to the second carbon (C2), an ethoxy group (-OCH2CH3) is bonded to the first carbon (C1), and a methyl group (-CH3) is substituted at the third carbon (C3).

The molecular formula of this compound is C7H17NO. uni.lu The arrangement of these atoms gives rise to specific structural features that influence its chemical behavior. The presence of both an ether and an amine group makes it a bifunctional molecule.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 883538-02-1 |

| Molecular Formula | C7H17NO |

| Molecular Weight | ~131.22 g/mol |

| Key Functional Groups | Amine (-NH2), Ether (-O-) |

Data sourced from multiple references. uni.luguidechem.com

A crucial aspect of this molecule's structure is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom, an amine group, an ethoxymethyl group (-CH2OCH2CH3), and an isopropyl group (-CH(CH3)2). The presence of this stereogenic center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. scsco.org.in These enantiomers, designated as (R)- and (S)-isomers, will have identical physical properties such as boiling point and density, but will differ in their interaction with plane-polarized light and other chiral molecules. The specific three-dimensional arrangement of the atoms, or stereochemistry, is critical in many biological and chemical processes.

Overview of Research Significance for Amine-Ether Compounds

Amine-ether compounds represent a significant class of organic molecules that are explored for their diverse applications in various scientific fields. The combination of the amine and ether functional groups within the same molecule imparts unique properties that are not typically found in molecules containing only one of these groups.

The study of molecular complexes involving amines and ethers is of considerable interest due to their biological importance. researchgate.net The intermolecular interactions within these compounds can significantly alter the physical properties of solutions. researchgate.net For instance, research into the complexation of amine compounds with macrocyclic ethers like crown ethers has revealed insights into molecular recognition. researchgate.net

In the realm of medicinal chemistry, amine-ether moieties are found in a variety of biologically active compounds. For example, some amine ether lipids have been evaluated for their antineoplastic activity. nih.gov The development of new synthetic methods for creating C-N and C-O bonds is an active area of research, driven by the need for structurally diverse molecules for drug discovery and other applications. rice.edu Furthermore, alkyl ether amines have found utility as foam control agents in industrial processes, such as food processing, due to their water solubility and ability to disrupt foam structures. google.com

The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the ether oxygen) allows for complex intermolecular and intramolecular hydrogen bonding. This can influence properties such as boiling point, solubility, and conformational preferences. msu.edu The basicity of the amine group can also be modulated by the presence of the ether linkage.

Challenges and Opportunities in the Chemistry of Branched Amine-Ethers

The synthesis and manipulation of branched amine-ethers like this compound present both challenges and opportunities for chemists.

Challenges:

Stereoselective Synthesis: A significant challenge lies in the stereoselective synthesis of a specific enantiomer. Achieving high enantiomeric excess is often crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. The synthesis of α-branched amines can be particularly challenging. acs.orgresearchgate.net

Steric Hindrance: The branched nature of the molecule can introduce steric hindrance, which can affect the reactivity of the functional groups. For example, the accessibility of the amine's lone pair of electrons or the ether oxygen for coordination can be diminished. This steric bulk can make certain reactions, like the alkylation of the amine, more difficult to control. masterorganicchemistry.com

Purification: The separation of stereoisomers often requires chiral chromatography or the use of chiral resolving agents, which can be complex and costly.

Amide Activation: In synthetic routes that may involve amide intermediates, the low electrophilicity of amides necessitates pre-activation, which can be a delicate process. nih.gov

Opportunities:

Novel Reactivity: The unique juxtaposition of the amine and ether functionalities can lead to novel reactivity and the development of new synthetic methodologies. The intramolecular interactions between the two groups can be exploited to control reaction pathways.

Drug Discovery: The structural complexity of branched amine-ethers provides a scaffold for creating a wide array of structurally diverse molecules. This diversity is highly valuable in the search for new therapeutic agents. researchgate.net The ability to fine-tune the steric and electronic properties by modifying the branching and the ether component offers a powerful tool for medicinal chemists.

Catalysis: Chiral branched amine-ethers have the potential to be used as ligands in asymmetric catalysis. The amine and ether groups can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in chemical transformations.

Materials Science: The specific intermolecular interactions of branched amine-ethers could be harnessed in the design of new materials with tailored properties, such as polymers or liquid crystals.

属性

IUPAC Name |

1-ethoxy-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZIPLPSCHINQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662981 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-02-1 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 3 Methylbutan 2 Amine and Its Analogs

Retrosynthetic Analysis of the 1-Ethoxy-3-methylbutan-2-amine Scaffold

A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection can be made at the ether linkage, suggesting a precursor such as 1-amino-3-methylbutan-2-ol (B1292000), which can then be etherified. Another key disconnection is at the carbon-nitrogen bond, which points to a reductive amination pathway starting from 1-ethoxy-3-methylbutan-2-one. nih.gov Further disconnection of the carbon backbone could lead to smaller, readily available starting materials, though this is often a more complex route. The choice of synthetic strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

Synthetic Routes via Precursor Functionalization

Several methods exist for the synthesis of this compound through the functionalization of various precursors.

Etherification of Amino Alcohols (e.g., 1-amino-3-methylbutan-2-ol)benchchem.comgoogle.com

A common and direct approach to synthesizing this compound involves the etherification of 1-amino-3-methylbutan-2-ol. nih.gov This method relies on the nucleophilic substitution of the hydroxyl group. An ethylating agent, such as an ethyl halide (e.g., ethyl iodide) or an ethyl sulfonate, is used to introduce the ethoxy group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the alcohol and facilitate the substitution. The amino group may require protection during this step to prevent side reactions. This method is advantageous due to the commercial availability of the starting amino alcohol. smolecule.com

| Starting Material | Reagent | Conditions | Product |

| 1-amino-3-methylbutan-2-ol | Ethyl halide or Ethyl sulfonate | Basic catalysis (e.g., NaOH) | This compound |

Alkylation and Hydrogenolysis Approachesbenchchem.com

Alkylation and hydrogenolysis represent another versatile strategy for the synthesis of this compound and its analogs. For instance, a related compound, 3-ethoxy-3-methylbutan-1-amine hydrochloride, is synthesized from N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine via hydrogenolysis. This process typically involves the use of a palladium catalyst on carbon (Pd/C) and hydrogen gas to remove the benzyl (B1604629) protecting groups from the amine. This approach is particularly useful for preparing primary amines from protected precursors.

Nucleophilic Substitution Strategies (e.g., with sulfonyl derivatives)benchchem.com

Nucleophilic substitution reactions involving sulfonyl derivatives provide a regioselective route to this compound. In this multi-step synthesis, the hydroxyl group of a precursor like 1-amino-3-methylbutan-2-ol is first converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The resulting sulfonyl derivative then undergoes nucleophilic substitution with an ethoxide ion to introduce the ethoxy group. While this method offers high regioselectivity, it involves multiple steps and potentially costly reagents.

Asymmetric Synthesis and Stereocontrol in this compound Production

The biological activity of chiral amines is often dependent on their stereochemistry, making asymmetric synthesis a critical area of research. nih.gov

Enantioselective Synthesis via Chiral Auxiliaries or Catalysisbenchchem.comnih.govbldpharm.com

Achieving high enantiomeric purity in the synthesis of this compound can be accomplished through the use of chiral auxiliaries or asymmetric catalysis. Chiral amines are valuable as resolving agents and as building blocks for more complex molecules. nih.gov

One approach involves the resolution of a racemic mixture of a precursor, such as 1-amino-3-methylbutan-2-ol, using a chiral resolving agent like N-tosyl-leucine. google.comgoogle.com This process separates the enantiomers, allowing for the subsequent functionalization of the desired enantiomerically pure amino alcohol to introduce the ethoxy group. google.com

Alternatively, asymmetric catalysis can be employed to directly synthesize the desired enantiomer. nih.gov This can involve the use of chiral catalysts, such as those based on transition metals like ruthenium or rhodium, in hydrogenation or amination reactions. nih.govnih.gov For example, the asymmetric reduction of an appropriate imine precursor can yield the chiral amine with high enantioselectivity. d-nb.info Chiral organocatalysts, such as those derived from cinchona alkaloids or BINOL, have also been successfully used in the enantioselective synthesis of related chiral amines. rsc.orgcore.ac.ukbeilstein-journals.org

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture of a precursor amino alcohol using a chiral resolving agent. google.comgoogle.com | Allows for the isolation of enantiomerically pure starting material. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. d-nb.infoumanitoba.ca | The auxiliary is removed after the desired stereocenter is set. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. nih.govharvard.eduresearchgate.net | Highly efficient and atom-economical. d-nb.info |

Resolution of Racemic Mixtures for Enantiopurity

The synthesis of chiral amines like this compound often results in a racemic mixture, containing equal amounts of both enantiomers. Since the biological activity of chiral molecules is typically dependent on their specific stereochemistry, the separation of these enantiomers is a critical step to yield an enantiomerically pure product. sigmaaldrich.com One of the most established and industrially viable methods for achieving this separation is through the resolution of racemic mixtures via the formation of diastereomeric salts.

This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization.

A key precursor for this compound is 1-amino-3-methylbutan-2-ol. A patented method details the resolution of this specific racemic amino alcohol. google.com The process involves using an enantiomer of an N-acylamino acid, such as (S)-N-tosyl-leucine, as the resolving agent. google.com When the racemic 1-amino-3-methylbutan-2-ol is reacted with (S)-N-tosyl-leucine, two diastereomeric salts are formed. The less soluble salt can be selectively crystallized from the solution, isolated by filtration, and then treated with a base to regenerate the enantiomerically pure free amine. google.com The more soluble diastereomeric salt remains in the filtrate, from which the other enantiomer can be recovered.

For analogous amines, derivatives of tartaric acid, such as dibenzoyl-D-tartaric acid, are also effective resolving agents. The racemic amine is treated with the resolving agent in a suitable solvent, like ethanol, leading to the precipitation of the less soluble diastereomer salt. Subsequent basification liberates the desired enantiomerically pure amine with a high degree of enantiomeric excess.

Table 1: Key Aspects of Diastereomeric Salt Resolution

| Parameter | Description | Research Finding |

|---|---|---|

| Precursor | The starting racemic compound. | 1-amino-3-methylbutan-2-ol is a key precursor for this compound. google.com |

| Resolving Agent | The chiral acid used to form diastereomeric salts. | (S)-N-tosyl-leucine or dibenzoyl-D-tartaric acid are effective resolving agents. google.com |

| Mechanism | Formation of salts with different solubilities. | The less soluble diastereomer salt crystallizes preferentially from the solution. google.com |

| Separation | The physical method used to separate the salts. | Fractional crystallization followed by filtration is the standard method. |

| Regeneration | Liberating the pure amine from the salt. | Basification with a base like sodium hydroxide regenerates the free amine. |

Catalytic Methods in the Synthesis of this compound and Related Amines

Catalytic asymmetric synthesis represents a more advanced and efficient alternative to classical resolution for obtaining enantiomerically pure amines. uclm.es These methods utilize a small amount of a chiral catalyst to generate large quantities of a single enantiomer from a prochiral starting material, often with high selectivity and yield. nih.govacs.org

Transition Metal Catalysis One of the most powerful strategies for synthesizing chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, or related unsaturated precursors. nih.govacs.org For the synthesis of this compound, a hypothetical prochiral precursor would be 1-ethoxy-3-methylbutan-2-imine. This imine could be subjected to asymmetric hydrogenation using a chiral catalyst, typically composed of a transition metal (like rhodium, iridium, or ruthenium) and a chiral ligand (such as BINAP or DiPAMP). uclm.es The chiral catalyst creates a dissymmetric environment that directs the addition of hydrogen across the C=N double bond from a specific face, leading to the preferential formation of one enantiomer of the amine. uclm.es

Biocatalysis Biocatalysis has emerged as a highly effective and sustainable approach for chiral amine synthesis. hovione.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. bohrium.com To synthesize this compound, a prochiral ketone such as 1-ethoxy-3-methylbutan-2-one could serve as the substrate. An amine transaminase (ATA), often a pyridoxal-5'-phosphate (PLP) dependent enzyme, would transfer an amino group from a suitable donor (e.g., isopropylamine) to the ketone, producing the desired chiral amine with very high enantiomeric excess. hovione.combohrium.com Both (R)- and (S)-selective transaminases have been developed, allowing access to either enantiomer of the target amine. researchgate.net

Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the reductive amination of a ketone using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov Engineered AmDHs have been developed to accept a wide range of ketone substrates for the synthesis of chiral amines. nih.gov

Table 2: Comparison of Catalytic Synthesis Strategies

| Catalytic Method | Catalyst Type | Precursor Example | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (Rh, Ir, Ru) + Chiral Ligand | 1-ethoxy-3-methylbutan-2-imine | High turnover numbers, broad substrate scope. uclm.esnih.gov |

| Biocatalytic Transamination | Transaminase (ATA) Enzyme | 1-ethoxy-3-methylbutan-2-one | Excellent enantioselectivity, mild reaction conditions, environmentally benign. hovione.combohrium.com |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) Enzyme | 1-ethoxy-3-methylbutan-2-one | Uses ammonia directly, high stereoselectivity. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made significantly more sustainable by incorporating these principles.

The shift from stoichiometric reagents (as in classical resolution) to catalytic methods is a fundamental green improvement, as it dramatically reduces waste. uclm.es Biocatalysis, in particular, aligns closely with green chemistry ideals. hovione.com

Use of Renewable Feedstocks and Mild Conditions: Enzymatic reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing energy consumption and avoiding the need for harsh or toxic reagents. bohrium.com

High Selectivity: The high selectivity of enzymes like transaminases minimizes the formation of byproducts, leading to cleaner reaction profiles and simplifying purification, which in turn reduces solvent use and waste generation. hovione.com

Atom Economy: Asymmetric catalytic syntheses, such as reductive amination, are inherently more atom-economical than resolution methods, which have a theoretical maximum yield of 50% for the desired enantiomer. bohrium.com

Safer Solvents: Utilizing water as a solvent in biocatalytic processes is a major advantage over the volatile organic solvents often required in traditional organic synthesis. rsc.org

Process Intensification with Flow Chemistry: The use of continuous flow reactors offers a greener engineering approach. ukri.org Flow chemistry can improve safety when handling hazardous intermediates, enhance reaction efficiency, and facilitate the reuse of catalysts (both chemo- and biocatalysts) by immobilizing them within the reactor. bohrium.comvapourtec.com This approach leads to higher productivity and less waste. ukri.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Amine Synthesis | Benefit |

|---|---|---|

| Catalysis | Using enzymes (transaminases) or transition metal catalysts. | Reduces waste compared to stoichiometric methods. uclm.es |

| Atom Economy | Employing asymmetric synthesis instead of resolution. | Maximizes the incorporation of starting materials into the final product. bohrium.com |

| Safer Solvents & Reagents | Using water as a solvent in biocatalysis. | Reduces environmental impact and improves process safety. rsc.org |

| Design for Energy Efficiency | Operating enzymatic reactions at ambient temperature and pressure. | Lowers energy consumption and costs. hovione.com |

| Waste Prevention | High selectivity of catalysts minimizes byproduct formation. | Simplifies purification and reduces waste streams. hovione.com |

| Real-time Analysis | Continuous flow processing with integrated analytics. | Allows for better process control, leading to higher efficiency and less waste. ukri.org |

Industrial Scale-Up Considerations for this compound Synthesis

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to cost, efficiency, safety, and robustness. For the production of this compound, several factors must be considered.

For Chemocatalytic Routes:

Catalyst Cost and Recovery: Chiral ligands and precious metal catalysts (e.g., rhodium, iridium) can be very expensive. ukri.org Therefore, efficient recovery and recycling of the catalyst are crucial for an economically viable process. Catalyst immobilization on a solid support is one strategy to facilitate separation and reuse. ukri.org

Process Optimization: Reaction conditions must be rigorously optimized to maximize throughput and yield while ensuring high enantioselectivity. This involves fine-tuning temperature, pressure, substrate concentration, and solvent choice.

For Biocatalytic Routes:

Enzyme Stability and Cost: While enzymes are highly efficient, they can be sensitive to operational stresses. The cost of the purified enzyme can also be a factor. Enzyme immobilization on a solid support (like controlled porosity glass or polymer beads) is a key strategy to enhance stability and allow for easy separation and reuse over multiple cycles. researchgate.netnih.gov

Overcoming Equilibrium Limitations: Many transaminase reactions are equilibrium-limited, which can restrict the final product conversion. bohrium.com Strategies to shift the equilibrium towards the product side include using a large excess of the amine donor, removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine), or using an enzyme cascade. hovione.com

Substrate and Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme, lowering its activity. bohrium.com This can be managed by controlling the feed rate of the substrate in a fed-batch or continuous flow process.

Continuous Flow Processing: As mentioned, continuous flow reactors are highly advantageous for industrial scale-up. bohrium.com For biocatalysis, packed-bed reactors containing the immobilized enzyme allow for continuous production with high productivity and simplified product isolation. This approach has demonstrated excellent performance, achieving high turnover numbers and space-time yields for chiral amine synthesis. researchgate.net

| Process Control & Safety | Implementation of continuous flow reactors with Process Analytical Technology (PAT). | Enables real-time monitoring and control, improving process robustness, safety, and consistency. ukri.org |

Chemical Reactivity and Reaction Mechanisms of 1 Ethoxy 3 Methylbutan 2 Amine

Amine Functional Group Reactivity

The amine group in 1-ethoxy-3-methylbutan-2-amine is a primary amine, which is characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl group. This configuration makes the nitrogen atom a potent nucleophile and a weak base.

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound is readily available for donation to electrophiles, making the compound a good nucleophile. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. However, steric hindrance can also play a role, with bulky substituents reducing nucleophilicity. masterorganicchemistry.com

In terms of basicity, the amine group can accept a proton to form an ammonium (B1175870) ion. The basicity of amines is often discussed in terms of the pKa of their conjugate acid. For primary alkylamines, the pKa of the corresponding ammonium ion is typically around 10-11. The presence of the ethoxy group in this compound is not expected to significantly alter the basicity of the amine compared to other primary alkylamines.

Table 1: Comparison of Basicity of Selected Amines

| Amine | pKa of Conjugate Acid |

|---|---|

| Ammonia (NH₃) | 9.25 |

| Ethylamine (CH₃CH₂NH₂) | 10.63 |

| This compound | ~10.5 (Estimated) |

| Diethylamine ((CH₃CH₂)₂NH) | 10.93 |

Estimated value based on typical primary alkylamines.

As a primary amine, this compound can undergo alkylation reactions with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile. However, direct alkylation of primary amines is often difficult to control and can lead to the formation of a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, through over-alkylation. masterorganicchemistry.com

Acylation is another characteristic reaction of primary amines. This compound can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is generally a more controlled process than alkylation and is a common method for protecting the amine functional group or for synthesizing N-substituted amides.

Reductive amination is a versatile method for the synthesis of amines, and it can be used to prepare this compound. masterorganicchemistry.comyoutube.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize this compound, one could start with 1-ethoxy-3-methylbutan-2-one and react it with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

The mechanism involves the initial formation of an imine intermediate from the reaction of the ketone and ammonia, which is then reduced in situ to the corresponding primary amine. masterorganicchemistry.comyoutube.com This method is often preferred over direct alkylation of ammonia due to better control over the degree of alkylation. masterorganicchemistry.com

Table 2: Key Steps in the Reductive Amination Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 1-Ethoxy-3-methylbutan-2-one, Ammonia (NH₃) | Imine | Formation of a carbon-nitrogen double bond |

| 2 | Imine, Reducing Agent (e.g., NaBH₃CN) | This compound | Reduction of the imine to an amine |

Ether Functional Group Reactivity

The ether functional group in this compound consists of an oxygen atom bonded to two alkyl groups (an ethyl group and the butan-2-amine backbone). Ethers are generally considered to be relatively unreactive functional groups. wikipedia.org

The carbon-oxygen bonds in the ether linkage are strong, and thus ethers are resistant to cleavage. wikipedia.org They are stable to most bases, oxidizing agents, and reducing agents. However, ether cleavage can be achieved under harsh conditions, typically in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For this compound, the cleavage would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered ethyl group in an Sₙ2 fashion. masterorganicchemistry.com

The ether functional group in this compound is generally not directly involved in nucleophilic substitution reactions occurring at other parts of the molecule under typical conditions. Its primary role is often as a stable, non-reactive portion of the molecular structure. The stability of the ether linkage allows for a wide range of chemical transformations to be carried out on the amine functional group without affecting the ether.

However, the oxygen atom of the ether does have lone pairs of electrons and can potentially act as a Lewis base, forming complexes with Lewis acids. mdma.ch In certain intramolecular reactions, the ether oxygen could participate as a neighboring group, but this is less common for acyclic ethers compared to specifically designed cyclic systems. In the context of Sₙ1 and Sₙ2 reactions involving the amine or other parts of the molecule, the ether group is primarily an electronic and steric influencer rather than a direct participant.

Reactivity of the Branched Alkyl Backbone

The branched isobutyl-like backbone of this compound significantly influences its reactivity. The presence of a methyl group at the 3-position introduces steric hindrance around the amine functionality, which can modulate its nucleophilicity and basicity compared to linear amines. wikipedia.orgdoubtnut.com This steric bulk can impede the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates for processes like alkylation and acylation. libretexts.orgmnstate.edumsu.edu

Reactions involving the carbon-hydrogen bonds of the alkyl backbone, such as free-radical halogenation, are also possible but generally require harsh conditions and are less selective than reactions at the amine center. The presence of the ether linkage introduces an additional site of potential reactivity, although ether C-O bonds are generally stable under many conditions.

Table 1: Comparison of Steric and Electronic Effects on Amine Reactivity

| Feature | Effect on Reactivity | Influence on this compound |

| Branched Alkyl Group (Steric Hindrance) | Decreases reaction rates by sterically shielding the nitrogen atom. | The 3-methyl group provides significant steric bulk around the amino group. |

| Alkyl Groups (Inductive Effect) | Increases nucleophilicity and basicity by donating electron density to the nitrogen atom. | The ethyl and isobutyl groups enhance the electron density on the nitrogen. |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, containing both an amine and an ether group, allows for a variety of intermolecular and intramolecular reaction pathways.

Intermolecular Reactions:

Nucleophilic Substitution: The primary amine is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides to form secondary amines. libretexts.orgmsu.edumsu.edu However, polyalkylation is a common side reaction. mnstate.edu

Acylation: Reaction with acid chlorides or anhydrides will form the corresponding amides. This reaction is typically fast and efficient. libretexts.org

Imine Formation: Condensation with aldehydes or ketones, usually under acidic catalysis, will yield imines (Schiff bases). libretexts.org

Michael Addition: As a primary amine, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Intramolecular Reactions:

While less common for a molecule of this structure under normal conditions, intramolecular pathways could be envisaged under specific circumstances. For instance, if a suitable electrophilic center were introduced elsewhere in the molecule, the amine could act as an internal nucleophile, leading to cyclization. However, the flexibility of the alkyl chain would influence the feasibility and regioselectivity of such reactions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are intricately linked to its structure.

Kinetic Control: Reactions that are kinetically controlled are governed by the height of the activation energy barrier. dalalinstitute.comlibretexts.org For reactions at the amine center, the steric hindrance from the adjacent isobutyl group will likely increase the activation energy for bimolecular reactions, thus slowing the reaction rate compared to less hindered amines. researchgate.net For instance, in competitive reactions, a less hindered amine might react faster, representing the kinetic product.

Thermodynamic Control: Thermodynamically controlled reactions are governed by the relative stability of the products. dalalinstitute.comlibretexts.orgacs.org The electron-donating nature of the alkyl groups can stabilize the transition state and the final products of reactions where a positive charge develops on the nitrogen, such as in protonation. The stability of the resulting products will determine the position of the equilibrium. In reactions like imine formation, the equilibrium can often be shifted towards the product by removing water. mnstate.edu

The interplay between kinetic and thermodynamic control can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction may favor the kinetically preferred product, while at higher temperatures, the thermodynamically more stable product is often favored as the initial products have enough energy to revert to the starting materials and form the more stable product. libretexts.org

Table 2: Factors Influencing Kinetic and Thermodynamic Control

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Steric Hindrance | Decreases reaction rate (higher activation energy) | Can destabilize crowded products, shifting equilibrium |

| Electronic Effects (+I) | Can increase nucleophilicity, potentially increasing rate | Stabilizes positively charged intermediates and products |

| Temperature | Higher temperature increases reaction rates | Higher temperature favors the thermodynamically more stable product |

| Solvent | Can influence reaction rates and the stability of reactants, transition states, and products | Can shift the position of equilibrium |

Advanced Analytical Characterization Methodologies for 1 Ethoxy 3 Methylbutan 2 Amine

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC, GC-MS)

Advanced chromatographic techniques are essential for determining the purity and separating the isomers of chiral molecules like 1-Ethoxy-3-methylbutan-2-amine. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for assessing purity by separating volatile compounds from a sample mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS would be used to detect and quantify any impurities, such as starting materials from its synthesis or degradation byproducts.

Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard technique for separating these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated for individual quantification.

While no experimental mass spectra have been published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available from computational models. oup.com This data is useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This data is computationally predicted and not derived from experimental analysis. oup.com

| Adduct Ion | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 132.3 |

| [M+Na]⁺ | 137.8 |

| [M+K]⁺ | 138.3 |

| [M+NH₄]⁺ | 153.9 |

| [M-H]⁻ | 132.0 |

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) within a pure sample of a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and support its identification and purity assessment.

For this compound, with the molecular formula C₇H₁₇NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. oup.com A pure sample of the compound is expected to conform to these values within a small margin of experimental error. No experimentally determined elemental analysis data for this specific compound has been reported in the literature.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 64.07% |

| Hydrogen | H | 1.008 | 17.136 | 13.07% |

| Nitrogen | N | 14.007 | 14.007 | 10.68% |

| Oxygen | O | 15.999 | 15.999 | 12.19% |

| Total | C₇H₁₇NO | | 131.219 | 100.00% |

Applications of 1 Ethoxy 3 Methylbutan 2 Amine As a Chemical Building Block and Reagent

Role in the Synthesis of Complex Organic Molecules

Chiral amines are recognized as exceptionally valuable and versatile synthetic intermediates, widely employed in the construction of a diverse array of amine-containing natural products, pharmaceuticals, and agrochemicals. rsc.org As a chiral building block, 1-Ethoxy-3-methylbutan-2-amine offers a scaffold with a defined stereocenter, which is crucial for building complex molecules where biological activity is dependent on a specific three-dimensional structure. enamine.net

The presence of both a primary amine and an ether linkage provides two distinct points for chemical modification. The amine can undergo a variety of transformations such as alkylation, acylation, and participation in carbon-nitrogen bond-forming reactions, while the ethoxy group imparts specific solubility and polarity characteristics. This bifunctionality allows it to serve as a foundational piece in multi-step syntheses, where the stereochemistry of the final product is directly inherited from this initial building block. acs.org The efficient synthesis of molecules with defined stereochemistry can have a significant impact on their biological activity and physical properties.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amines |

| N-Acylation | Acyl Chloride, Pyridine | Amides |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Secondary Amines |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-Aryl Amines |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compounds |

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The primary application of chiral amines in asymmetric synthesis is often as chiral auxiliaries or as ligands for metal catalysts. rsc.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Given its structure, this compound possesses the necessary features to potentially function in this capacity. By attaching it to a prochiral substrate, its inherent chirality can influence the facial selectivity of a reaction, leading to the preferential formation of one diastereomer.

Furthermore, chiral amines are fundamental components in the design of ligands for transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. nih.govnih.gov The nitrogen atom can coordinate to a metal center (e.g., rhodium, iridium, ruthenium), creating a chiral environment around the catalyst. This chiral catalytic complex can then interact with a prochiral substrate to produce an enantiomerically enriched product. The development of new synthetic methods for chiral amines continues to attract significant attention due to their importance in catalysis. rsc.org

Table 2: Potential Applications in Asymmetric Catalysis

| Catalytic Role | Reaction Type | Metal Center (if applicable) | Desired Outcome |

| Chiral Ligand | Asymmetric Hydrogenation | Rh, Ru, Ir | Enantioselective reduction of C=C, C=O, or C=N bonds |

| Chiral Ligand | Asymmetric Transfer Hydrogenation | Ru, Ir | Enantioselective reduction using a hydrogen donor |

| Chiral Auxiliary | Diastereoselective Alkylation | N/A | Formation of a new stereocenter with high diastereoselectivity |

| Organocatalyst | Asymmetric Mannich Reaction | N/A | Enantioselective formation of β-amino carbonyl compounds |

Integration into Polymer and Material Science Research

In polymer and material science, bifunctional molecules are often used as monomers or modifying agents to impart specific properties to the final material. The amine group of this compound can act as a nucleophile, allowing it to be incorporated into polymer chains. For instance, it could react with epoxides to form poly(amino alcohol)s or with acyl chlorides in polycondensation reactions to form polyamides.

The presence of the chiral 3-methylbutan-2-yl group could introduce stereoregularity into the polymer backbone, potentially influencing the material's macroscopic properties, such as its thermal behavior, crystallinity, and mechanical strength. Furthermore, the ethoxy side chain could enhance the solubility of the polymer in certain organic solvents or act as a plasticizing element within the material matrix. Chiral amines are known to be fundamental motifs in materials, among other applications. umn.edu

Derivatization for Probing Chemical and Biochemical Systems

The amine functionality of this compound is a prime handle for chemical derivatization. This allows for the attachment of various functional groups to modify its properties or to create molecular probes. For example, the amine can be readily acylated or sulfonated. acs.org

This reactivity could be exploited to:

Attach Fluorophores: Reaction with a fluorescent dye containing a reactive group (e.g., an isothiocyanate or N-hydroxysuccinimide ester) would covalently link the dye to the amine, creating a fluorescent probe. The chiral and alkoxy portions of the molecule could direct the probe to specific environments for imaging or sensing applications.

Introduce Reporter Tags: Tags such as biotin can be attached, allowing the molecule to be used in affinity-based purification or detection assays.

Modify Biological Activity: In medicinal chemistry, N-alkoxy amines are increasingly common structural motifs in pharmaceuticals and agrochemicals. acs.orgnih.gov Derivatization of the amine group can be used to tune the molecule's interaction with biological targets.

Applications in Non-Pharmaceutical Chemical Industries (e.g., as a solvent, additive, or intermediate in specialty chemicals)

Outside of the pharmaceutical sector, chiral amines serve as important intermediates in the synthesis of high-value specialty chemicals, including agrochemicals and flavorings. nih.gov The structural features of this compound could make it a precursor for agrochemicals where specific stereoisomers have enhanced activity or reduced environmental impact.

Additionally, its properties as a substituted amine with an ether linkage give it a unique polarity and hydrogen-bonding capability. This could allow it to function as a specialty solvent for specific chemical processes or as an additive to modify the properties of a formulation, such as acting as a curing agent for epoxy resins or as a pH control agent. The synthesis of such compounds is often a key step in developing new therapeutic agents or materials for chemical analysis. smolecule.com

Environmental Aspects of 1 Ethoxy 3 Methylbutan 2 Amine Chemistry

Degradation Pathways in Abiotic Environmental SystemsNo studies on the abiotic degradation of 1-Ethoxy-3-methylbutan-2-amine through processes like hydrolysis, photolysis, or oxidation were found. Research on the environmental fate of related aliphatic amines and amino acids suggests potential degradation mechanisms like deamination, decarboxylation, and oxidative damage by environmental radicals, but specific pathways and kinetics for this compound are undocumented.nih.govacs.orgresearchgate.netnih.govuaeu.ac.ae

Due to the absence of specific data for "this compound," a data table of mentioned compounds is not applicable.

Future Research Directions and Emerging Trends for 1 Ethoxy 3 Methylbutan 2 Amine

Exploration of Unexplored Reactivity Manifolds

The unique arrangement of an amine and an ether linkage in 1-Ethoxy-3-methylbutan-2-amine suggests a rich and underexplored reactivity profile. Future research could focus on leveraging the interplay between these two functional groups to forge novel molecular architectures.

Nitrogen-centered radicals, generated from the amine moiety, could be harnessed for innovative transformations. colab.ws The advancement of photoredox catalysis provides a mild and efficient platform for generating such radicals, enabling reactions like hydroaminoalkylation and formal [3+2] cycloadditions that would otherwise be challenging. colab.ws Furthermore, the strategic functionalization of C(sp³)–H bonds at positions distal to the amine group is a significant challenge in synthesis. nih.govresearchgate.net Photoinduced radical cascade strategies, involving the generation of amidyl radicals and subsequent 1,5-hydrogen atom transfer, could enable selective functionalization at the γ- or δ-positions, introducing functionalities like halogens, cyano groups, or alkynes. nih.govresearchgate.net

The development of regioselective transformations for tertiary amines is another area of interest. nih.gov Oxidative α-C–H functionalization of tertiary amine derivatives of this compound could be explored, with the goal of achieving unusual α-methylene specificity through novel catalytic systems. nih.gov

Development of Novel Catalytic Transformations

The chiral nature of this compound makes it an attractive candidate for the development of new catalytic processes, particularly in asymmetric synthesis.

Iron-catalyzed C–H amination reactions have emerged as an environmentally friendly and efficient method for creating C-N bonds. benthamdirect.comingentaconnect.com Future work could explore the use of this compound as a substrate in such reactions, or as a ligand in novel iron catalysts. These methods are valued for their good functional group tolerance and applicability in synthesizing compounds for medicinal and agricultural chemistry. benthamdirect.comingentaconnect.com

Additionally, the development of catalysts for reductive amination remains a key area of research. eurekaselect.comingentaconnect.com New catalytic systems could be designed to utilize this compound or its precursors, offering improved chemo-, enantio-, and diastereoselectivity under milder conditions. eurekaselect.comingentaconnect.com This could involve exploring organocatalysts, transition metal complexes, or biocatalytic approaches. eurekaselect.com

A summary of potential catalytic transformations is presented below:

| Catalytic Transformation | Potential Application for this compound | Desired Outcome |

| Iron-Catalyzed C-H Amination | As a substrate for direct amination or as a chiral ligand. | Eco-friendly synthesis of complex amines. benthamdirect.comingentaconnect.com |

| Reductive Amination | As a target molecule from its corresponding ketone. | Highly selective synthesis of the chiral amine. eurekaselect.comingentaconnect.com |

| Nickel-Photoredox Catalysis | Coupling with aryl halides to form benzylic amines. | Direct C-H, C-X coupling for bioactive molecules. rsc.org |

| Asymmetric Hydrogenation | Synthesis via hydrogenation of a corresponding imine. | High enantiomeric excess of the target amine. nih.govacs.org |

Advancements in Stereoselective Synthesis Methodologies

The presence of a stereocenter dictates that the development of efficient and highly stereoselective synthetic routes to this compound is of paramount importance. The vicinal amino alcohol substructure, which is closely related to the vicinal amino ether motif, is a common feature in many natural products and pharmaceuticals, making its synthesis a significant goal. rsc.orgsemanticscholar.orgrsc.org

Recent advances in the synthesis of chiral amines provide a roadmap for future work. nih.govacs.orgresearchgate.net Asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain chiral amines and has been successfully applied on an industrial scale. nih.govacs.org The design of novel chiral ligands and transition metal complexes will be crucial for achieving high enantioselectivity in the synthesis of this compound. nih.govacs.org

Biocatalytic approaches, such as the use of engineered transaminases, offer a green and highly selective alternative to traditional chemical methods. rsc.orgrsc.orgnih.govmdpi.com These enzymes can catalyze the amination of ketones with excellent enantioselectivity under mild conditions. rsc.orgmdpi.com The development of robust transaminases with a suitable substrate scope could enable the efficient production of optically pure this compound. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.orgnih.govresearchgate.net Integrating the synthesis of this compound into a flow process could enable better control over reaction parameters, leading to higher yields and purity. nih.gov

Automated flow synthesis systems are particularly well-suited for creating libraries of compounds for screening purposes. rsc.orgsyrris.com By varying the substituents on the amine or ether portions of the molecule, a diverse range of analogs could be rapidly synthesized. syrris.com This approach would accelerate the discovery of derivatives with interesting properties. rsc.org Flow chemistry is also adept at handling hazardous reagents and unstable intermediates, which could be beneficial for exploring new reaction pathways. nih.gov The chemoselective amination of alkyl halides and epoxides has been successfully demonstrated in continuous flow, suggesting that similar strategies could be applied to the synthesis of this compound and its derivatives. acs.org

Computational Design of Novel Analogs with Enhanced Chemical Properties

In silico methods are becoming increasingly powerful tools in chemical research for designing new molecules and predicting their properties. rjpbr.comsemanticscholar.orgresearchgate.net Computational studies can be employed to design novel analogs of this compound with enhanced or specific chemical properties.

By modifying the core structure, for example, by introducing different alkyl or aryl groups, computational models can predict how these changes will affect properties such as reactivity, solubility, and binding affinity to biological targets. mdpi.com For instance, molecular docking studies could be used to design derivatives that are potential inhibitors of specific enzymes by optimizing their interactions with the active site. rjpbr.commdpi.com ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can also be used to assess the drug-like properties of these designed analogs at an early stage, helping to prioritize synthetic efforts. researchgate.net

A prospective workflow for the computational design of novel analogs is outlined below:

| Step | Description | Computational Tools |

| 1. Core Structure Modification | Generation of a virtual library of this compound derivatives with diverse substituents. | Molecular modeling software. |

| 2. Property Prediction | Calculation of key physicochemical and electronic properties for each analog. | Quantum mechanics and molecular mechanics software. mdpi.com |

| 3. Biological Target Docking | In silico screening of the virtual library against selected biological targets. | Molecular docking software (e.g., Schrödinger, Discovery Studio). mdpi.com |

| 4. ADMET Profiling | Prediction of the absorption, distribution, metabolism, excretion, and toxicity profiles of promising candidates. | pkCSM and other predictive servers. researchgate.net |

| 5. Prioritization | Ranking of designed analogs based on predicted properties and biological activity for subsequent synthesis and experimental validation. | Data analysis and visualization tools. |

常见问题

Basic Research Question

- NMR Spectroscopy : H and C NMR can identify the ethoxy group (δ ~3.5–4.0 ppm for OCH) and branching in the methylbutanamine backbone. COSY and HSQC experiments resolve overlapping signals in complex spectra .

- X-ray Crystallography : Using software like SHELXL (), researchers can determine absolute configuration and hydrogen-bonding patterns, essential for confirming stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for distinguishing isomers .

How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations assess electron density distribution to predict nucleophilic sites. For instance:

- The amine group’s lone pair availability can be quantified via Fukui indices.

- Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvation effects on reaction pathways. ’s retrosynthesis analysis using AI-driven databases (e.g., Reaxys) provides analogous reaction templates for mechanism validation .

What experimental strategies address contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Methodological solutions include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects (’s case studies on fluorinated analogs) .

- Purity Verification : Use HPLC (as in ) with diode-array detection to confirm ≥95% purity before biological testing .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like cell line differences .

What degradation pathways should be considered for this compound under varying storage conditions?

Advanced Research Question

Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation products:

- Oxidation : LC-MS can detect carboxylic acids or ketones ( notes oxidation of similar amines to ketones) .

- Hydrolysis : The ethoxy group may hydrolyze to ethanol under acidic conditions; pH-controlled stability chambers monitor this .

- Photodegradation : UV-vis spectroscopy tracks absorbance changes upon light exposure .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or propoxy) and assess bioactivity changes (’s approach with phenoxyethylamine derivatives) .

- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical functional groups (amine, ethoxy) for target binding.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs, validated via in vitro assays .

What analytical techniques resolve enantiomeric purity in chiral derivatives of this compound?

Advanced Research Question

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) and hexane/isopropanol mobile phases. ’s HPLC protocol for enantiomer separation is adaptable .

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- X-ray Crystallography : Definitive confirmation via SHELXL-refined structures () .

How do solvent effects influence the reaction kinetics of this compound in alkylation reactions?

Basic Research Question

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states by solvating counterions, accelerating SN2 mechanisms. ’s synthesis of ethoxyphenyl ethylamine derivatives in DMF supports this. Kinetic studies via NMR or IR monitor reaction progress under varying solvent dielectric constants .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (’s guidelines for chlorinated amines) .

- Ventilation : Use fume hoods to avoid inhalation; amine vapors can irritate mucous membranes.

- Waste Disposal : Neutralize acidic/basic residues before disposal (’s emphasis on segregated waste treatment) .

How can researchers validate the scalability of this compound synthesis from lab to pilot plant?

Advanced Research Question

- Process Intensification : Continuous flow reactors reduce reaction times and improve heat transfer (’s batch-to-flow adaptations) .

- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., stirring rate, cooling rate) for consistent output .

- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy monitors real-time reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。